(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride
CAS No.: 1353965-62-4
Cat. No.: VC7558988
Molecular Formula: C11H15Cl2N3O
Molecular Weight: 276.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353965-62-4 |
|---|---|
| Molecular Formula | C11H15Cl2N3O |
| Molecular Weight | 276.16 |
| IUPAC Name | (3-aminopiperidin-1-yl)-(2-chloropyridin-3-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C11H14ClN3O.ClH/c12-10-9(4-1-5-14-10)11(16)15-6-2-3-8(13)7-15;/h1,4-5,8H,2-3,6-7,13H2;1H |
| Standard InChI Key | UJHRRODCRJFRAH-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride (CAS 1351661-47-6) is a hydrochloride salt with the molecular formula C₁₁H₁₅Cl₂N₃O and a molecular weight of 275.06 g/mol . The compound comprises a piperidine ring substituted with an amino group at the 3-position, linked via a methanone bridge to a 2-chloropyridine moiety (Figure 1). The hydrochloride counterion enhances solubility in polar solvents, a critical feature for its handling in synthetic workflows.
Table 1: Key Identifiers of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone Hydrochloride
| Property | Value |
|---|---|
| CAS Registry Number | 1351661-47-6 |
| Molecular Formula | C₁₁H₁₅Cl₂N₃O |
| Molecular Weight | 275.06 g/mol |
| Synonyms | AKOS024464062, A887436, etc. |
| Purity (Commercial) | ≥98% |
Spectroscopic Characterization
While direct spectral data for this compound is limited in publicly available literature, analogous structures provide insight into expected features:
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¹H NMR: Peaks corresponding to the piperidine ring (δ 1.0–2.3 ppm), aromatic protons of the chloropyridine moiety (δ 7.1–8.2 ppm), and amine protons (δ 2.6–3.1 ppm) are anticipated .
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Mass Spectrometry: A molecular ion peak at m/z 275.06 [M+H]⁺ aligns with the molecular weight .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized through multi-step organic reactions, as inferred from methodologies applied to structurally related molecules :
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Protection of Amines: The primary amine on piperidine is protected using groups like tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
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Reductive Amination: Coupling of the protected piperidine with 2-chloropyridine-3-carbaldehyde under reducing conditions forms the methanone bridge.
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Deprotection and Salt Formation: Acidic cleavage of the Boc group followed by treatment with hydrochloric acid yields the hydrochloride salt.
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Amine Protection | Boc₂O, THF, Et₃N |
| 2 | Reductive Amination | NaBH₄, MeOH/THF, 60°C |
| 3 | Acidic Deprotection | 4M HCl/CPME, rt |
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the 3-position of piperidine.
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Byproduct Formation: Minimizing over-alkylation during reductive amination .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies suggest degradation under prolonged exposure to light or temperatures >40°C .
Crystallinity
X-ray diffraction data for analogous compounds reveal monoclinic crystal systems with hydrogen-bonding networks stabilizing the hydrochloride salt form .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s piperidine and chloropyridine motifs are prevalent in bioactive molecules. For example:
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Kinase Inhibitors: Chloropyridine derivatives are known to interact with ATP-binding pockets in kinases .
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Central Nervous System (CNS) Agents: Piperidine scaffolds are utilized in dopamine receptor modulators.
Preclinical Studies
While direct pharmacological data for this compound is scarce, structurally related molecules demonstrate:
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Anticancer Activity: Inhibition of protein kinases involved in tumor proliferation (IC₅₀ = 10–100 nM) .
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Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.
Future Directions
Further research should prioritize:
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Pharmacokinetic Profiling: Assessing bioavailability and metabolic stability.
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Structure-Activity Relationship (SAR) Studies: Modifying the piperidine and chloropyridine substituents to enhance potency.
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